1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-1,4-dimethyl-
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Overview
Description
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-1,4-dimethyl- is a complex organic compound with a unique bridged-ring structure. This compound is known for its significant pharmacological properties, particularly in the field of analgesics. It is structurally related to other benzazonine derivatives and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-1,4-dimethyl- typically involves the cyclization of derived tetrahydropyridines. The process begins with the reaction of arylaldehydes with 2,4-dimethylpyridine and n-butyl-lithium to form 1-aryl-2-(4-methylpyridyl)ethanols. These intermediates are then dehydrated using polyphosphoric acid and subjected to catalytic hydrogenation to yield 2-phenethyl-4-methylpyridines. The final cyclization step produces the desired benzazonine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzazonine ring.
Scientific Research Applications
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-1,4-dimethyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of bridged-ring systems.
Biology: The compound’s pharmacological properties make it a subject of interest in biological studies, particularly in understanding its interactions with biological targets.
Industry: Its unique structure and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-1,4-dimethyl- involves its interaction with specific molecular targets in the body. It acts as an agonist-antagonist at opioid receptors, which are involved in pain modulation. By binding to these receptors, the compound can inhibit pain signals and produce analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Eptazocine: A related compound with similar analgesic properties.
Pentazocine: Another benzazonine derivative used as a pain-relief agent.
Morphine: A well-known opioid with a different structure but similar pharmacological effects.
Uniqueness
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-1,4-dimethyl- is unique due to its bridged-ring structure, which imparts specific reactivity and stability characteristics. Its ability to act as both an agonist and antagonist at opioid receptors distinguishes it from other analgesics, providing a balance between efficacy and safety .
Properties
CAS No. |
60363-76-0 |
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Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C15H19N/c1-15-7-8-16(2)11-12(10-15)9-13-5-3-4-6-14(13)15/h3-6,9H,7-8,10-11H2,1-2H3 |
InChI Key |
CBHNSKDSLDHOHF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCN(CC(=CC3=CC=CC=C31)C2)C |
Origin of Product |
United States |
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